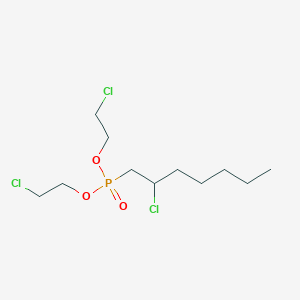![molecular formula C12H17ClOS B14265730 Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- CAS No. 145817-08-9](/img/structure/B14265730.png)
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- is an organic compound that features a benzene ring substituted with a butylsulfinylmethyl group and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- typically involves multi-step organic reactions. One common method includes the sulfoxidation of a butyl group followed by the chloromethylation of the benzene ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation and chloromethylation processes. These methods are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)- involves its interaction with various molecular targets. The butylsulfinyl group can participate in redox reactions, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These interactions can affect molecular pathways and cellular functions, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-butyl: Similar structure but lacks the sulfinyl and chloromethyl groups.
Benzene, 1-methyl-4-(phenylsulfonyl): Contains a phenylsulfonyl group instead of a butylsulfinyl group.
Chlorobenzene: Contains only a chlorine substituent on the benzene ring.
Propriétés
| 145817-08-9 | |
Formule moléculaire |
C12H17ClOS |
Poids moléculaire |
244.78 g/mol |
Nom IUPAC |
1-(butylsulfinylmethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C12H17ClOS/c1-2-3-8-15(14)10-12-6-4-11(9-13)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Clé InChI |
GIIKBEPCKGKIRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)CC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)


![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)


